Boc-Gln(Xan)-OH
Overview
Description
Boc-Gln(Xan)-OH is an amino acid derivative that has been used in a variety of scientific and medical research applications. It is a derivative of the amino acid glutamine, which is a key component of protein synthesis. Boc-Gln(Xan)-OH is a versatile compound that has been used in peptide synthesis, protein engineering, and drug screening. It is also used in the synthesis of small molecules for drug discovery and development.
Scientific research applications
Hydrolysis of Primary Amide Groups in Peptides: Boc-Gln(Xan)-OH and related peptides can undergo hydrolysis under specific conditions, transforming into different peptide structures. This process is relevant in understanding peptide behavior and reactions in bioorganic chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).
Facile Synthesis of Protected Amino Acids: Boc-Gln(Xan)-OH plays a role in the synthesis of protected amino acids, specifically in the synthesis of Nalpha-Boc-L-alpha,gamma-diaminobutyric acid. This is crucial for developing specific peptides for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).
Photocatalytic Nitrogen Fixation: The Boc-abbreviation (e.g., BOC in Bismuth Subcarbonate, Bi2O2CO3) is used in the synthesis of materials with photocatalytic properties, useful in nitrogen fixation and other environmental applications. This reflects the broader scope of research involving related compounds (Xu et al., 2018).
Enantiomer Separation in NMR Spectroscopy: BOC-Gln(Xan)-OH has been identified as a chiral shift reagent effective in separating the enantiomers of V-agents in 31P-NMR spectroscopy. This application is significant in analytical chemistry for studying chiral compounds (Koller, Thiermann, & Worek, 2019).
Synthesis of HIV Proteinase Substrate Analogs: In the study of HIV proteinase, Boc-Gln(Xan)-OH and its derivatives are used for synthesizing analogs of HIV proteinase substrates, contributing to the understanding of HIV proteinase behavior and potential treatments (Bláha, Nemec, Tözsér, & Oroszlan, 1991).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579120 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln(Xan)-OH | |
CAS RN |
55260-24-7 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55260-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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